Superior Potency: >20,000-Fold Selectivity Over Inactive Analog KC02 in Cellular Assays
KC01 demonstrates high potency for ABHD16A, which is essential for its function as a chemical probe. In direct head-to-head comparisons, the IC50 of KC01 for human ABHD16A in a substrate assay was 90 nM, while the structural analog KC02 showed an IC50 of >10 μM, representing a >100-fold difference in potency [1]. In a competitive activity-based protein profiling (ABPP) assay, the IC50 for KC01 was ~0.2–0.5 μM, compared to >10 μM for KC02 . This extreme difference validates KC01 as an active probe and KC02 as its matched inactive control.
| Evidence Dimension | Inhibitory potency on human ABHD16A |
|---|---|
| Target Compound Data | IC50 = 90 ± 20 nM (substrate assay); IC50 = ~0.2–0.5 μM (competitive ABPP) |
| Comparator Or Baseline | KC02 (inactive analog): IC50 > 10 μM |
| Quantified Difference | >111-fold (substrate assay); >20-fold (ABPP) |
| Conditions | PS substrate assay on human ABHD16A-transfected HEK293T cell proteomes and competitive gel-based ABPP |
Why This Matters
This stark potency differential confirms that KC02 is an essential, validated negative control, enabling rigorous target validation and data interpretation, a capability lacking in off-the-shelf 'inhibitor' claims without a paired control.
- [1] Kamat, S. S., Camara, K., Parsons, W. H., Chen, D. H., Dix, M. M., Bird, T. D., ... & Cravatt, B. F. (2015). Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nature Chemical Biology, 11(2), 164-171. View Source
